3-(4-Chlorophenyl)-1,1-difluoropropan-2-one
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Overview
Description
3-(4-Chlorophenyl)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propanone backbone
Mechanism of Action
Target of Action
It is structurally similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets and induce changes that lead to its biological activities
Biochemical Pathways
It is known that indole derivatives can modulate various biochemical pathways, leading to diverse biological activities . For instance, some indole derivatives have been shown to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been shown to have antioxidant and immunomodulatory effects that improve depression-like behavior and cognitive impairment in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,1-difluoropropan-2-one typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl ketone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous ethanol solution to facilitate the Claisen-Schmidt condensation reaction . The reaction is carried out at room temperature, and the product is purified through recrystallization from ethyl acetate and hexane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
3-(4-Chlorophenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has been studied for its antiviral activity.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Another compound with a chlorophenyl group, used in similar synthetic applications.
Uniqueness
3-(4-Chlorophenyl)-1,1-difluoropropan-2-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialized materials.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,1-difluoropropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRSPEJMMAHQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179782-41-2 |
Source
|
Record name | 3-(4-chlorophenyl)-1,1-difluoropropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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